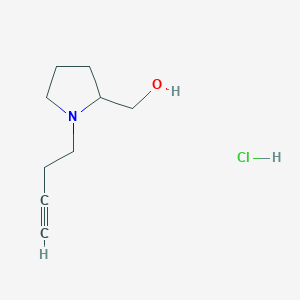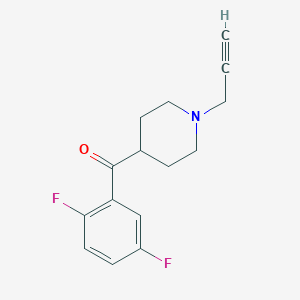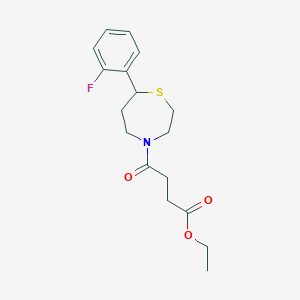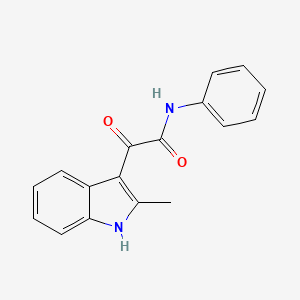
(1-But-3-ynylpyrrolidin-2-yl)methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine is a five-membered nitrogen-containing heterocyclic compound . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is characterized by its five-membered structure with one nitrogen atom . It’s a saturated heterocycle, meaning it contains no double bonds, which allows for greater structural diversity .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, depending on the functional groups attached to the ring . These reactions can be used to further modify the structure and properties of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their structure . Factors such as the presence and type of functional groups, stereochemistry, and the nature of the substituents can all influence these properties .Scientific Research Applications
1. Magnetic Properties of Hydrochloride Crystals
- Study Focus : Examination of hydrochloride crystals obtained from a methanol solution of a related compound.
- Key Findings : The study discovered diamagnetic properties in the crystals, with one type showing quasi-one-dimensional columnar stacking and weak antiferromagnetic behavior (Yong, Zhang, & She, 2013).
2. Synthesis of (1,3‐Butadien‐2‐yl)methanols from Aldehydes
- Study Focus : Efficient synthesis of [1-(Silylmethyl)allenyl]methanols from aldehydes, a process potentially related to (1-But-3-ynylpyrrolidin-2-yl)methanol;hydrochloride.
- Key Findings : This method allows for the synthesis of dienes with high yields and enantioselectivities, indicating potential applications in chemical synthesis (Durán-Galván & Connell, 2010).
3. Investigation of Jute Glycosides
- Study Focus : Analysis of the hydrolysis of glycosides in a methanol solution, which may offer insights into similar processes involving this compound.
- Key Findings : The study provides detailed insights into the hydrolysis process, including the identification of specific aglycones and saccharides (Maslennikova & Abubakirov, 1975).
4. Electrochemical Oxidation of Alcohols
- Study Focus : Examining the oxidation of various alcohols, including methanol, at Ni hydroxide electrodes.
- Key Findings : This study might offer insights into the electrochemical behaviors of compounds similar to this compound (Kowal, Port, & Nichols, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1-but-3-ynylpyrrolidin-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-3-6-10-7-4-5-9(10)8-11;/h1,9,11H,3-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHILDNGRNZONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCCC1CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2468612.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2468615.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2468619.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide](/img/structure/B2468620.png)
![(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/no-structure.png)



![2-Ethyl-5-((4-ethylphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2468629.png)
![4-chloro-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2468630.png)
![3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine](/img/structure/B2468632.png)
![3-[(2,6-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2468634.png)
